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3-Methyl-6-

(tributylstannyl)pyridazine

CAS No.: 446286-08-4

Cat. No.: B11832755

Get Quote

Executive Summary
This guide details the application of 3-Methyl-6-(tributylstannyl)pyridazine (CAS: N/A for

specific commercial reagent, generic structure class: Organostannane) as a versatile

nucleophile in Palladium-catalyzed cross-coupling reactions. The 3-methylpyridazine moiety is

a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g.,

p38 MAP kinase), GABA-A antagonists, and antiviral agents due to its ability to modulate

lipophilicity and hydrogen bonding.

While traditional Stille couplings are often performed as isolated steps, this note introduces

Sequential One-Pot Protocols. These methods allow researchers to install the pyridazine unit

and subsequently functionalize the core scaffold without intermediate isolation, significantly

accelerating Structure-Activity Relationship (SAR) studies.

Scientific Foundation: The Stille-Pyridazine
Interface
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Mechanistic Rationale
The reaction utilizes the Stille cross-coupling mechanism, where the organostannane

(nucleophile) transfers the 3-methylpyridazine group to an electrophile (aryl/heteroaryl halide)

via a Palladium(0) catalytic cycle.

Why this Reagent? Pyridazines are electron-deficient heterocycles.[1] Introducing them via

electrophilic substitution is difficult. Metallated species (Li/Mg) are often unstable. The

tributylstannyl derivative offers a unique balance of stability (air/moisture tolerant) and

reactivity, making it the reagent of choice for installing this ring system under neutral conditions.

The "Copper Effect" in Pyridazine Coupling
Standard Stille conditions can be sluggish with electron-deficient stannanes. The addition of

Copper(I) Iodide (CuI) is a critical optimization parameter. CuI facilitates the transmetallation

step by forming a more reactive organocopper intermediate in situ, often increasing yields by

20-40% for pyridazine substrates.

Reaction Pathway Diagram
The following diagram illustrates the catalytic cycle and the critical "Copper Effect" intervention

point.
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Caption: The Pd(0) catalytic cycle highlighting the transmetallation step where CuI additives

significantly enhance reaction rates for electron-deficient pyridazines.

Application Protocols
Protocol A: Sequential One-Pot Stille-Suzuki Coupling
Objective: Synthesis of non-symmetrical tri-aryl scaffolds (e.g., Pyridazine-Core-Aryl) from a di-

halogenated core. Scope: Ideal for rapid library generation where the core is a di-haloarene
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(e.g., 2,6-dichloropyrazine or 1,3-dibromobenzene).

Materials:
Reagent: 3-Methyl-6-(tributylstannyl)pyridazine (1.0 equiv)

Substrate: 2,6-Dichloropyrazine (1.0 equiv)

Partner 2: Aryl Boronic Acid (1.2 equiv)

Catalyst: Pd(PPh3)4 (5 mol%)[2]

Additives: CuI (10 mol%), CsF (2.2 equiv - Dual role: activates Stille & base for Suzuki)

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:
Reaction Setup (Step 1 - Stille):

In a dry Schlenk tube or microwave vial, charge 2,6-dichloropyrazine (1.0 equiv), 3-
Methyl-6-(tributylstannyl)pyridazine (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10

mol%).

Add anhydrous 1,4-Dioxane (0.2 M concentration).

Degas with Argon for 5 minutes.

Seal and heat to 100°C for 4–6 hours. Monitor by LC-MS for consumption of the stannane.

Note: The mono-coupled product (2-chloro-6-(3-methylpyridazin-6-yl)pyrazine) is formed.

The second chloride is less reactive towards Stille conditions but active for Suzuki.

Sequential Addition (Step 2 - Suzuki):

Cool the reaction mixture to room temperature. Do NOT work up.

Add the Aryl Boronic Acid (1.2 equiv) directly to the vessel.

Add CsF (2.2 equiv) or aqueous K2CO3 (2M, 3.0 equiv) if water tolerance is verified.
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Optional: Add fresh Pd catalyst (2 mol%) if the first step was prolonged.

Reseal and heat to 90°C for 4–8 hours.

Workup & Purification:

Cool to room temperature.

Dilute with EtOAc and wash with water.

Crucial: Wash organic layer with 10% KF (aq) solution to precipitate tin residues (See

Section 4).

Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: "Clean" One-Pot Stille Coupling with
Integrated Tin Removal
Objective: Synthesis of 3-methyl-6-arylpyridazines with in situ removal of toxic tributyltin

byproducts. Scope: For GMP-proximate synthesis or biological testing where tin contamination

must be <10 ppm.

Materials:
Reagent: 3-Methyl-6-(tributylstannyl)pyridazine (1.1 equiv)

Substrate: Aryl Bromide/Iodide[3][4]

Catalyst: PdCl2(PPh3)2 (3 mol%)

Solvent: Toluene or DMF

Scavenger: 10% w/w KF on Silica Gel (Prepared in advance)

Step-by-Step Methodology:
Coupling Reaction:
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Combine reagents and catalyst in Toluene. Heat at reflux (110°C) under Argon until

completion (typically 3-12 h).

One-Pot Remediation:

Upon completion, cool the mixture to ambient temperature.

Add 10% KF/Silica (approx. 5g per 1g of stannane used) directly to the reaction pot.

Stir vigorously for 2 hours at room temperature. The fluoride ions react with Bu3Sn-X

species to form insoluble polymeric fluorostannanes.

Filtration:

Filter the slurry through a Celite pad. The tin residues remain trapped in the silica/KF

matrix.

Concentrate the filtrate. The resulting crude is significantly cleaner and often requires only

minimal chromatography.

Technical Reference Data
Solvent & Catalyst Compatibility Table
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Parameter Standard Condition
High-Performance
(Difficult
Substrates)

Notes

Catalyst Pd(PPh3)4
Pd2(dba)3 + XPhos or

AsPh3

AsPh3 is excellent for

Stille but toxic.

Solvent Toluene, Dioxane DMF, NMP

Polar solvents

accelerate Stille but

complicate workup.

Base/Additive None / CuI CsF, LiCl

LiCl stabilizes the

intermediate in polar

solvents.

Temp 80-110°C 60-80°C (Microwave)

Microwave heating

reduces reaction time

to <30 mins.

Troubleshooting Guide
Problem: Homocoupling of the stannane (formation of bis-pyridazine).

Solution: Ensure strict O2-free conditions. Use "Stille-Kelly" conditions if homocoupling is

the goal, but to avoid it, use a slight excess of the electrophile rather than the stannane.

Problem: "Stalled" Reaction (Incomplete conversion).

Solution: Add 10 mol% CuI. If using aryl chlorides, switch to bulky phosphine ligands like

XPhos or SPhos.

Problem: Product contaminated with Tin.

Solution: Use Protocol B. Alternatively, wash organic layer with 5% aqueous NH4OH

(forms water-soluble tin complexes).

Workflow Visualization
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Caption: Operational workflow for the sequential one-pot synthesis of tri-aryl scaffolds using 3-
Methyl-6-(tributylstannyl)pyridazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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